N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves the cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides. One common method involves the use of polyphosphoric acid as a catalyst to activate the nitroalkane, followed by nucleophilic attack by the thiosemicarbazide to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the nitro group, which may result in different biological activities.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar structure but with the nitro group at a different position, affecting its reactivity and biological properties.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: A different substituent on the benzamide moiety, leading to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-3-10-14-15-12(20-10)13-11(17)8-5-4-6-9(7(8)2)16(18)19/h4-6H,3H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSTGLTHOTKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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